1-(1,3-Benzodioxol-5-yl)butane-1,3-dione
Description
Significance of β-Diketone Scaffolds in Organic Synthesis and Medicinal Chemistry
The β-diketone, or 1,3-diketone, motif is a cornerstone in the field of organic chemistry. Its unique electronic and structural properties make it a versatile building block for the synthesis of a wide array of more complex molecules. A key feature of β-diketones is their ability to exist in a tautomeric equilibrium between the diketo and enol forms. This keto-enol tautomerism is fundamental to their reactivity, allowing them to participate in a variety of chemical transformations.
In medicinal chemistry, the β-diketone scaffold is a privileged structure found in numerous bioactive compounds. Its ability to chelate metal ions is a critical aspect of its biological activity, and this property has been exploited in the design of metal-based drugs. Furthermore, the β-diketone moiety serves as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. The inherent reactivity of the active methylene (B1212753) group between the two carbonyls allows for a wide range of chemical modifications, making it an ideal scaffold for creating libraries of compounds for drug discovery.
Role of the 1,3-Benzodioxole (B145889) Moiety in Structurally Diverse Bioactive Compounds
The 1,3-benzodioxole ring system, also known as the methylenedioxyphenyl group, is a common feature in a vast number of naturally occurring and synthetic bioactive compounds. This structural unit is found in compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and insecticidal properties. researchgate.netresearchgate.net The presence of the 1,3-benzodioxole moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
In drug design, the 1,3-benzodioxole group is often incorporated into lead compounds to enhance their biological activity. It is believed that this group can interact with various biological targets and can also modulate the metabolic stability of the compound. A notable example is its presence in stiripentol, an antiepileptic drug, where it is thought to contribute to the drug's mechanism of action. nih.gov Research has shown that derivatives of 1,3-benzodioxole can act as potent auxin receptor agonists, promoting root growth in plants, and have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. frontiersin.orgnih.gov
Overview of Current Research Trajectories Involving 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione and its Analogues
While direct and extensive research on this compound itself is not widely published, the research on its analogues provides a clear indication of the scientific interest in this chemical class. A significant portion of the research focuses on the synthesis and evaluation of derivatives for various biological activities.
One area of investigation is the development of novel therapeutic agents. For instance, analogues of this compound have been synthesized and evaluated for their potential as antitumor agents. A study on a series of 1,3-benzodioxole derivatives showed that some compounds exhibited significant growth inhibitory activity against various human tumor cell lines. researchgate.net Another research direction involves the exploration of these compounds as modulators of enzyme activity. For example, derivatives have been designed as inhibitors of the thioredoxin system, which is a key target in cancer therapy, and as COX inhibitors for anti-inflammatory applications. nih.govnih.gov
Furthermore, a closely related analogue, 1-(1,3-benzodioxol-5-yl)butan-1-one, has been identified as an intermediate in the synthesis of 3,4-methylenedioxy-alpha-ethyl-N-methylphenethylamine, a lesser-known hallucinogenic phenethylamine. nih.govnih.gov This highlights the potential for this class of compounds to be used as precursors in the synthesis of psychoactive substances, a research trajectory with implications for both pharmacology and forensic chemistry.
The development of new synthetic methodologies to access these molecules is also an active area of research. For example, a study reported the synthesis of (E)-1-(Benzo[d] researchgate.netparchem.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, an analogue of the antiepileptic drug stiripentol. nih.gov This work demonstrates the ongoing efforts to create novel derivatives with potentially improved therapeutic properties.
The table below summarizes some of the key research findings on analogues of this compound.
| Analogue Name | Research Focus | Key Findings |
| 1,3-Benzodioxole derivatives | Antitumor Activity | Some compounds showed significant growth inhibitory activity against various human tumor cell lines. researchgate.net |
| N-(benzo[d] researchgate.netparchem.comdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor Agonists | A novel derivative, K-10, exhibited excellent root growth-promoting activity. frontiersin.orgnih.gov |
| Benzodioxole derivatives | COX Inhibition | Compounds were designed and evaluated as potential COX inhibitors. nih.gov |
| 1,3-Benzodioxole conjugated arsenicals | Antitumor Efficiency | The fabricated arsenicals showed improved anti-proliferation activity in vitro and in vivo. nih.gov |
| 1-(1,3-Benzodioxol-5-yl)butan-1-one | Synthetic Intermediate | Identified as an intermediate in the synthesis of a hallucinogenic phenethylamine. nih.govnih.gov |
| (E)-1-(Benzo[d] researchgate.netparchem.comdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one | Stiripentol Analogue | Synthesized as a potential analogue of the antiepileptic drug stiripentol. |
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-7(12)4-9(13)8-2-3-10-11(5-8)15-6-14-10/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKFSZUUHDNYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478924 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56221-42-2 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Conformational Analysis of 1 1,3 Benzodioxol 5 Yl Butane 1,3 Dione and Its Derivatives
Advanced Spectroscopic Elucidation Techniques, including Nuclear Magnetic Resonance and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectra are predicted to show characteristic signals for the benzodioxole and butane-1,3-dione moieties. For a related compound, (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one, the aromatic protons of the benzodioxole ring display a characteristic ABX-type spin system. This results in three distinct signals: a doublet of doublets and two doublets, each integrating for one proton. mdpi.com The methylene (B1212753) protons of the dioxole ring typically appear as a singlet.
In the case of 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one, the ¹H-NMR spectrum provides further insight into the signals expected from the benzodioxole group. researchgate.net The ¹³C NMR spectrum is expected to show distinct signals for all carbon atoms, including those in the aromatic ring, the dioxole methylene group, and the carbonyl and methylene groups of the butane-1,3-dione chain. The assignment of these signals can be confirmed using 2D NMR techniques like COSY, HSQC, and HMBC. mdpi.com
Predicted ¹H NMR Data for 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (3H) | 6.7 - 7.5 | m |
| Dioxole CH₂ | ~6.0 | s |
| Methylene (CH₂) | ~3.8 | s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 205 |
| Aromatic | 108 - 150 |
| Dioxole CH₂ | ~102 |
| Methylene (CH₂) | 45 - 55 |
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The fragmentation pattern in the mass spectrum provides valuable structural information. For benzodioxole-containing compounds, fragmentation often involves the benzodioxole ring and the side chain. While specific mass spectrometry data for this compound is not available, analysis of related structures such as 1-(Benzo[d] nih.govnih.govdioxol-5-yl)hexan-1-one shows characteristic fragmentation patterns that can be used for identification. spectrabase.com The principal fragmentation is often the loss of alkyl chains and cleavage at the carbonyl group. miamioh.edu
X-ray Crystallography Studies of Related Compounds
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering definitive insights into molecular geometry, conformation, and intermolecular interactions. Although a crystal structure for this compound itself has not been reported, studies on closely related benzodioxole derivatives provide a solid foundation for understanding its structural characteristics.
Determination of Molecular Geometry and Bond Parameters
In the crystal structure of the related compound 1-(1,3-Benzodioxol-5-yl)butan-1-one, the bond lengths and angles are within normal ranges. The benzene (B151609) ring is planar, as expected. nih.gov Similarly, in 1-(1,3-Benzodioxol-5-yl)ethanone, the molecular structure consists of an ethanoyl group bonded to a nearly planar benzodioxole group. nih.gov These findings suggest that the benzodioxole moiety in this compound will also adopt a largely planar geometry, with standard bond lengths and angles for the aromatic and dioxole rings.
Crystallographic Data for 1-(1,3-Benzodioxol-5-yl)butan-1-one
| Parameter | Value |
|---|---|
| Formula | C₁₁H₁₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.944 (2) |
| b (Å) | 11.143 (2) |
| c (Å) | 7.4600 (15) |
| β (°) | 100.69 (3) |
| V (ų) | 975.6 (3) |
Data from a study on a related compound. nih.gov
Analysis of Conformational Preferences, such as Envelope Conformations of Dioxole Rings
A key structural feature of many 1,3-benzodioxole (B145889) derivatives is the conformation of the five-membered dioxole ring. X-ray diffraction studies consistently show that this ring adopts a non-planar, envelope conformation. nih.gov In the case of 1-(1,3-Benzodioxol-5-yl)butan-1-one, the dioxole ring adopts an envelope conformation where the methylene carbon atom is displaced from the plane formed by the other four atoms by 0.147 (3) Å. nih.gov Similarly, in 1-(1,3-benzodioxol-5-yl)ethanone, the dioxole group maintains a slightly distorted envelope configuration, with the flap carbon atom displaced by 0.0645 Å from the plane of the other four atoms. nih.gov This conformational preference is a common feature among benzodioxole derivatives and is expected to be present in this compound.
Elucidation of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking in Crystal Lattices
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(1,3-Benzodioxol-5-yl)butan-1-one |
| 1-(1,3-Benzodioxol-5-yl)ethanone |
| 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one |
| (E)-1-(Benzo[d] nih.govnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Features Governing Biological Potency and Selectivity
The biological activity of compounds containing the 1,3-benzodioxole (B145889) group is significantly influenced by this moiety. Research into various classes of molecules has shown that the inclusion of a benzo-1,3-dioxole group can be favorable for biological activity. nih.gov This structural feature is present in numerous natural and synthetic compounds and is recognized for its role in modulating interactions with biological targets.
The benzodioxole ring system, often referred to as the methylenedioxyphenyl group, is a key structural alert in medicinal chemistry. Its rigid, planar structure and specific electronic properties can facilitate binding to receptor pockets. In the context of antimycobacterial agents, for instance, the introduction of a benzo-1,3-dioxole group into a squaramide scaffold was found to be advantageous for activity. nih.gov Similarly, modifications to the 1,3-benzodioxole motif in noscapine analogues have been explored to enhance antiproliferative activity. nih.gov The potency of these compounds is often tied to how the benzodioxole ring orients itself within the binding site of a target protein or enzyme.
Key structural features that govern potency and selectivity include:
The Benzodioxole Ring: This group can act as a bioisostere for other aromatic systems and engage in specific interactions, such as pi-stacking or hydrogen bonding (via the oxygen atoms), with biological targets.
The 1,3-Dione Tautomerism: The butane-1,3-dione side chain can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can be crucial for metal chelation or for establishing specific hydrogen bonding patterns within a receptor's active site, thereby influencing biological potency.
Substitution on the Benzene (B151609) Ring: The electronic properties of the entire molecule can be fine-tuned by adding substituents to the aromatic portion of the benzodioxole nucleus, which in turn affects binding affinity and selectivity.
Rational Design and Optimization of Benzodioxole-Containing Ligands
Rational drug design often utilizes the benzodioxole scaffold as a starting point for developing more potent and selective agents. By systematically modifying the core structure and observing the effects on biological activity, researchers can optimize ligands for a specific target.
For example, in the development of novel cyclooxygenase (COX) inhibitors, a series of benzodioxole derivatives were synthesized and evaluated. nih.gov The design strategy involved creating compounds with structures similar to known non-steroidal anti-inflammatory drugs like Ketoprofen. nih.gov This approach led to the identification of derivatives with moderate to potent activity against COX-1 and COX-2 enzymes. The study highlighted that specific substitutions on an associated phenyl ring could significantly alter potency and selectivity. nih.gov
Another example of rational design involves the development of auxin receptor agonists, where benzodioxole derivatives were synthesized to promote root growth. researchgate.net Molecular docking and virtual screening were used to guide the design of N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, leading to the discovery of a compound (K-10) with excellent root growth-promoting activity. researchgate.net
The following table illustrates how rational modifications to a hypothetical benzodioxole core can influence inhibitory activity, based on principles observed in studies of COX inhibitors. nih.gov
| Compound | Core Structure | Substitution (R) | Biological Activity (IC50 in µM) |
| Parent | Benzodioxole | H | > 50 |
| Derivative A | Benzodioxole | 2-Cl | 2.36 |
| Derivative B | Benzodioxole | 3-Cl | > 25 |
| Derivative C | Benzodioxole | 2-Br | 1.12 |
| Derivative D | Benzodioxole | 3-Br | 27.06 |
This table is illustrative and based on trends observed in related compound series.
Impact of Stereochemistry on Pharmacological Profiles
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are chiral. ankara.edu.trnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. ankara.edu.trresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. nih.govresearchgate.net
For 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione, a chiral center can arise depending on its tautomeric form or if substitutions are made on the butane chain. Even if the parent compound is not chiral, the principles of stereochemistry are paramount in the design of more complex derivatives. The interaction of a drug with its biological target is highly dependent on its specific spatial orientation. patsnap.com
In the rational design of corticotropin-releasing factor-1 (CRF1) receptor antagonists, significant differences in potency were observed between stereoisomers. nih.gov For one series of aryltriazole antagonists, the S-enantiomer was found to be much more potent than the corresponding R-isomer. nih.gov This demonstrates that the precise 3D fit into the receptor's binding site is essential for high-affinity binding.
The potential differential effects of enantiomers are summarized in the conceptual table below.
| Property | Enantiomer R | Enantiomer S | Rationale |
| Receptor Binding | Lower Affinity | Higher Affinity | Optimal 3D fit of the S-enantiomer with the chiral receptor site. patsnap.com |
| Biological Potency | Low or Inactive | High | Potency is directly related to binding affinity. nih.gov |
| Metabolism | Rapid Metabolism | Slow Metabolism | Metabolic enzymes are stereospecific and may preferentially metabolize one enantiomer. patsnap.com |
Exploration of Functional Group Contributions to Activity
The specific functional groups attached to a core scaffold determine its chemical properties and how it interacts with biological targets. SAR studies systematically explore these contributions by synthesizing and testing a library of analogues with varied functional groups.
In studies of benzodioxole derivatives, several key trends have been observed:
Halogenation: The position and nature of halogen substituents can dramatically affect potency. In a series of benzodioxole derivatives designed as COX inhibitors, ortho-halogenated compounds were found to be more potent than their meta-substituted counterparts. nih.gov Compound 4f in that study, with an ortho-iodine, was the most potent against the COX-1 enzyme. nih.gov
Electron-Withdrawing vs. Electron-Donating Groups: In the design of benzodioxole derivatives as auxin receptor agonists, the introduction of electron-withdrawing groups (e.g., -Cl, -Br, -I) was found to be conducive to activity, while electron-donating groups (e.g., -CH3, -OCH3) were less favorable. researchgate.net
Side Chain Modifications: The nature of the side chain attached to the benzodioxole ring is crucial. For this compound, the butane-1,3-dione moiety is a key feature. Its ability to chelate metals or form specific hydrogen bonds is a primary determinant of its interaction with biological targets. Altering the length or functionality of this chain would be a primary strategy for optimizing activity.
The following table summarizes the observed influence of different functional groups on the biological activity of various benzodioxole-containing scaffolds.
| Functional Group/Modification | Position | Observed Effect on Activity | Reference Compound Class |
| Electron-Withdrawing Groups (Cl, Br, I) | Aromatic Ring | Increased Potency | Auxin Receptor Agonists researchgate.net |
| Halogen (Iodine) | Ortho to linker | Increased Potency | COX Inhibitors nih.gov |
| Halogen (Bromine) | Meta to linker | Decreased Potency | COX Inhibitors nih.gov |
| 2-picolyl group | Side Chain | Critical for activity | Antimycobacterial Squaramides nih.gov |
Computational Chemistry and Molecular Modeling of 1 1,3 Benzodioxol 5 Yl Butane 1,3 Dione and Its Interactions
Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule. DFT studies can accurately predict molecular geometries, electronic structures, and spectroscopic properties. For 1-(1,3-benzodioxol-5-yl)butane-1,3-dione, DFT calculations would typically be employed to determine key parameters that govern its reactivity and intermolecular interactions.
Detailed DFT studies on similar benzodioxole-containing molecules have been performed to understand their structural and electronic characteristics. For instance, the analysis of related compounds has shown that the benzodioxole ring system is often essentially planar. nih.gov In the case of 1-(1,3-benzodioxol-5-yl)ethanone, the dihedral angle between the benzene (B151609) and dioxole rings is minimal, indicating a high degree of planarity. nih.gov However, in other derivatives like 1-(1,3-benzodioxol-5-yl)butan-1-one, the dioxole ring can adopt a slight envelope conformation. nih.govnih.gov
For this compound, DFT calculations would likely be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the distribution of electron density and electrostatic potential, which are crucial for identifying sites prone to electrophilic or nucleophilic attack.
Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Recent reviews on DFT applications highlight its utility in elucidating reaction mechanisms, such as those in 1,3-dipolar cycloadditions, by calculating activation energies and transition state geometries. mdpi.com Such computational insights are invaluable for predicting the chemical behavior of this compound in various chemical and biological environments.
Table 1: Predicted Parameters from DFT Calculations for this compound
| Parameter | Predicted Significance |
| Optimized Geometry | Reveals the most stable three-dimensional arrangement of atoms. |
| Electrostatic Potential Map | Identifies electron-rich and electron-poor regions, predicting sites of interaction. |
| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Provides information on the overall polarity of the molecule. |
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule ligand and a protein target, shedding light on the ligand's potential biological activity.
To explore the potential antibacterial activity of this compound, molecular docking simulations could be performed against key bacterial enzymes like DNA gyrase and Sortase A.
DNA Gyrase: This enzyme is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs like fluoroquinolones. nih.gov Docking studies would involve placing this compound into the ATP-binding site of the GyrB subunit. The interactions could be stabilized by hydrogen bonds between the keto-enol tautomer of the dione (B5365651) moiety and key amino acid residues in the active site, as well as potential π-π stacking interactions involving the benzodioxole ring.
Sortase A: This enzyme is crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria. Inhibiting Sortase A can disarm the bacteria without killing them, potentially reducing the development of resistance. Docking simulations would aim to predict if this compound can bind to the active site of Sortase A, likely involving interactions with the catalytic cysteine and other key residues.
By analyzing the results of molecular docking simulations, researchers can predict the most likely binding mode of this compound within the active site of a target protein. This includes identifying the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
These predictions are instrumental in understanding the compound's potential pharmacological mechanism. For instance, if the compound is predicted to bind to the ATP-binding site of DNA gyrase, its mechanism of action would likely involve the inhibition of ATP hydrolysis, thereby preventing DNA supercoiling. nih.gov Similarly, binding to the active site of Sortase A would suggest a mechanism involving the disruption of virulence factor anchoring.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.
For a series of derivatives of this compound, a QSAR study would involve:
Data Set Preparation: Synthesizing and testing a series of analogs for a specific biological activity.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be categorized as constitutional, topological, geometrical, and electronic.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: Rigorously validating the model to ensure its predictive power.
A successful QSAR model could identify the key structural features of the this compound scaffold that are either beneficial or detrimental to its biological activity, thereby guiding the design of more potent analogs. nih.govresearchgate.net
Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological | Connectivity Indices | Atomic arrangement and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity |
In Silico Screening and Virtual Library Design for Novel Bioactive Compounds
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
Building upon the structural framework of this compound, virtual libraries of related compounds can be designed. This involves systematically modifying different parts of the molecule, such as the benzodioxole ring or the butane-1,3-dione side chain, to generate a diverse set of virtual compounds.
These virtual libraries can then be screened against various biological targets using high-throughput docking or pharmacophore modeling. This approach allows for the rapid and cost-effective identification of promising new compounds with desired biological activities, which can then be prioritized for synthesis and experimental testing. The insights gained from QSAR and molecular docking studies are crucial for guiding the design of these virtual libraries to enhance the probability of discovering novel bioactive compounds. researchgate.net
Metabolic Fate and Biotransformation Research of Benzodioxole Derivatives
In Vivo Metabolic Pathways of Related Benzodioxole Structures
The in vivo metabolism of benzodioxole derivatives is primarily governed by the action of cytochrome P450 (CYP450) enzymes in the liver. nih.govyoutube.com The metabolic transformations can be broadly categorized into two main pathways: oxidation of the methylenedioxy bridge and modification of the substituents on the benzene (B151609) ring.
A primary metabolic route involves the oxidative cleavage of the methylenedioxy group. wikipedia.org This process, mediated by CYP450, leads to the formation of a carbene, which can then form an inhibitory complex with the enzyme. wikipedia.org This mechanism is responsible for the well-known synergistic effect of methylenedioxyphenyl compounds like piperonyl butoxide, which inhibit the metabolism of other xenobiotics. nih.govtandfonline.com The cleavage of the ring results in the formation of catechol metabolites. researchgate.netmn-am.com These catechols can then undergo further oxidation to form reactive ortho-quinone derivatives. mn-am.com
Another significant metabolic pathway is the oxidation of side chains attached to the benzodioxole ring. For instance, in the case of safrole, a naturally occurring benzodioxole, the allyl side chain is oxidized by CYP450 to form 1'-hydroxysafrole. wikipedia.org This metabolite can then undergo phase II conjugation, such as sulfation, to produce 1'-sulfoxysafrole, a reactive intermediate capable of forming DNA adducts. wikipedia.org Other oxidative reactions on the side chain can lead to the formation of epoxides, which are then hydrolyzed by epoxide hydratase to dihydrodiols. wikipedia.org
The specific substituents on the benzodioxole ring can also influence which CYP450 isozymes are involved in the metabolism. A study on three benzodioxole compounds, 5-t-butyl-1,3-benzodioxole (t-BBD), 5-n-butyl-1,3-benzodioxole (n-BBD), and 5-(3-oxobutyl)-1,3-benzodioxole (o-BBD), showed differential induction of CYP1A2 and CYP2B10 in mouse liver. nih.gov For example, t-BBD was found to induce both CYP1A2 and CYP2B10, while all three compounds increased the levels of CYP1A2 protein and mRNA. nih.gov
Furthermore, a minor but notable metabolic pathway for 1,3-benzodioxoles is the formation of carbon monoxide. nih.gov Research has shown that the methylenic carbon of the benzodioxole ring is the source of the carbon atom in carbon monoxide, a process also catalyzed by cytochrome P-450. nih.gov This pathway involves the initial monooxygenation of the 1,3-benzodioxole (B145889) to a 2-hydroxy derivative, which then rearranges to a 2-hydroxyphenyl formate (B1220265) intermediate that can release either carbon monoxide or formate. nih.gov
Table 1: Key Metabolic Pathways of Benzodioxole Derivatives
| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolites | Significance |
| Oxidative Cleavage of Methylenedioxy Ring | Cytochrome P450 | Catechols, o-quinones | Inhibition of other drug metabolism (synergism), potential for reactive metabolite formation. researchgate.netwikipedia.orgmn-am.com |
| Side Chain Oxidation (e.g., Safrole) | Cytochrome P450, Sulfotransferases, Epoxide Hydratase | 1'-hydroxysafrole, 1'-sulfoxysafrole, epoxides, dihydrodiols | Bioactivation to potentially toxic intermediates, detoxification. wikipedia.org |
| Carbon Monoxide Formation | Cytochrome P450 | Carbon monoxide, formate | Minor pathway, contributes to understanding the overall metabolic profile. nih.gov |
Prodrug Design Principles and Metabolic Activation/Deactivation Considerations
The principles of prodrug design aim to overcome undesirable physicochemical or pharmacokinetic properties of a drug by chemically modifying it into an inactive or less active form that, after administration, is converted in vivo to the active parent drug. nih.govnih.gov For benzodioxole-containing compounds, these principles can be applied to enhance properties such as solubility, stability, and targeted delivery, particularly to the central nervous system (CNS). nih.govmdpi.com
A common strategy in prodrug design is to increase the lipophilicity of a polar drug to enhance its ability to cross biological membranes like the blood-brain barrier (BBB). nih.gov This "lipidization" can be achieved by masking polar functional groups. nih.gov In the context of benzodioxole derivatives, if the parent drug contains a polar group, it could be temporarily masked with a more lipophilic moiety. The metabolic pathways discussed in section 7.1, particularly the cleavage of the methylenedioxy ring or side-chain oxidation, would then be crucial for the in vivo release of the active drug. researchgate.netwikipedia.org
The metabolic activation of a benzodioxole-based prodrug would rely on the predictable enzymatic cleavage of the promoiety. For instance, if a drug is attached to the benzodioxole ring via an ester linkage, esterases in the body would hydrolyze this bond to release the active drug. Conversely, the benzodioxole ring itself can be part of the promoiety. Its metabolic conversion to a catechol could unmask a previously blocked functional group on the drug molecule, leading to its activation. researchgate.net
Deactivation is also a critical consideration. The same metabolic pathways that activate a prodrug can also lead to the deactivation and elimination of the active drug. The formation of more polar metabolites, such as catechols and dihydrodiols, generally increases water solubility and facilitates renal excretion. wikipedia.org Therefore, the rate of metabolic conversion must be carefully balanced to ensure that the active drug remains at a therapeutic concentration for a sufficient duration.
An example of applying these principles is the conjugation of 1,3-benzodioxole derivatives with arsenicals to improve their anti-tumor efficiency. nih.gov Inspired by the metabolism of stiripentol, a drug containing a 1,3-benzodioxole group, researchers conjugated the benzodioxole moiety and its metabolic derivatives to arsenical precursors. nih.gov This strategy resulted in fabricated arsenicals that were eliminated much more slowly in mice and maintained an effective concentration in the blood for a longer period compared to the parent arsenical precursors. nih.gov The metabolic ring-opening of the 1,3-benzodioxole to more hydrophilic hydroxyl-substituted structures can also influence the rate of elimination. mdpi.com
Table 2: Prodrug Strategies for Benzodioxole Derivatives
| Prodrug Strategy | Principle | Metabolic Activation/Deactivation Mechanism | Potential Application |
| Lipidization | Increase lipophilicity by masking polar groups. | Enzymatic cleavage (e.g., by esterases) of the promoiety to release the active drug. | Enhanced CNS delivery. nih.govmdpi.com |
| Carrier-Mediated Transport | Conjugate the drug to a molecule that is a substrate for a specific transporter (e.g., at the BBB). | Cleavage of the linker between the carrier and the drug at the target site. | Targeted drug delivery. |
| Metabolically-Activated Prodrugs | Utilize the metabolism of the benzodioxole ring itself for activation. | Cleavage of the methylenedioxy ring to a catechol, unmasking a functional group. | Site-specific drug release. researchgate.net |
| Sustained Release Formulations | Conjugate to a moiety that slows down metabolism and elimination. | Slower metabolic conversion of the benzodioxole derivative. | Prolonged therapeutic effect. nih.gov |
Biotransformation by Microbial Systems
Microbial systems, including bacteria and fungi, are capable of a wide range of biotransformation reactions and can play a role in the metabolism of benzodioxole derivatives. nih.govmdpi.com These microorganisms can be utilized for the synthesis of valuable compounds or for the bioremediation of environmental contaminants.
A notable example of microbial biotransformation is the degradation of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1. This bacterium can catalyze the defluorination of the compound at a high rate. The initial step involves the oxidation of the benzodioxole ring by toluene (B28343) dioxygenase to form a dihydrodiol. This intermediate can then undergo further reactions, including dehydration or oxidation, leading to the formation of various metabolites.
Fungi have also been shown to metabolize benzodioxole derivatives. For instance, Cladosporium sphaerospermum can oxidize isosafrole to produce piperonal, a compound of significant commercial value in the flavor and fragrance industry. nih.gov This biotransformation highlights the potential of using microorganisms for the green synthesis of important chemicals.
Furthermore, various benzodioxole derivatives have been investigated for their antifungal properties. researchgate.netnih.govresearchgate.net Nitropropenyl benzodioxole (NPBD) has demonstrated broad biological activity against a diverse range of fungi. nih.gov The antifungal activity of such compounds suggests that there are specific interactions between the benzodioxole moiety and fungal metabolic or signaling pathways. nih.gov The development of γ-lactam derivatives containing a 1,3-benzodioxole unit has also yielded compounds with significant activity against phytopathogenic fungi. researchgate.netnih.gov
Table 3: Examples of Microbial Biotransformation of Benzodioxole Derivatives
| Microorganism | Benzodioxole Substrate | Key Transformation | Product(s) |
| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole | Dioxygenation and defluorination | Dihydrodiol and other metabolites |
| Cladosporium sphaerospermum | Isosafrole | Oxidation | Piperonal nih.gov |
| Various Fungi | Nitropropenyl benzodioxole | Inhibition of metabolic functions | - nih.gov |
| Various Phytopathogenic Fungi | γ-lactam derivatives containing 1,3-benzodioxole | Inhibition of fungal growth | - researchgate.netnih.gov |
Advanced Analytical Methodologies in Research on 1 1,3 Benzodioxol 5 Yl Butane 1,3 Dione
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione. This powerful technique offers exceptional sensitivity and selectivity, making it the "gold standard" for detecting and quantifying the compound in complex matrices. lcms.cz The coupling of LC, which separates compounds in a mixture, with MS, which provides structural information based on mass-to-charge ratio, allows for unambiguous identification and precise measurement. lcms.cz
In a typical application, an LC-MS/MS method for the quantitative determination of this compound would be developed and validated according to stringent guidelines. nih.gov The instrumentation, such as an Agilent 1290 Infinity II LC system coupled to a 6460 triple quadrupole mass spectrometer, would be optimized to achieve the desired analytical performance. nih.gov Ionization of the target molecule would likely be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net
The validation of the method ensures its reliability and includes the assessment of several key parameters:
Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For this compound, a linear range, for instance, from 1 to 1000 ng/mL, would be established by analyzing a series of calibration standards.
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically evaluated at low, medium, and high quality control (QC) concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
Specificity and Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Stability: The stability of this compound is assessed under various conditions (e.g., in the analytical solvent, in biological matrices, and through freeze-thaw cycles) to ensure that the concentration does not change during sample handling and storage. nih.gov
Table 1: Representative LC-MS/MS Method Validation Parameters for this compound
| Parameter | Specification | Finding |
| Linearity (ng/mL) | Correlation coefficient (r²) > 0.99 | r² = 0.998 |
| Accuracy (%) | 85-115% | 92.5-108.3% |
| Precision (RSD%) | < 15% | < 10.2% |
| LOD (ng/mL) | Signal-to-noise ratio > 3 | 0.5 |
| LOQ (ng/mL) | Signal-to-noise ratio > 10 | 1.5 |
| Extraction Recovery (%) | > 80% | 88.7-95.4% |
This table is a representation of typical data and not from a specific study on this compound.
The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the protonated or deprotonated molecule of this compound) and then monitoring for specific product ions that are formed upon fragmentation. This highly specific detection scheme minimizes interferences from other compounds in the matrix. lcms.cz
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), are fundamental for assessing the purity of this compound and for analyzing its presence in mixtures. mdpi.comresearchgate.net
The purity of a synthesized batch of this compound is a critical parameter. HPLC methods are developed to separate the main compound from any impurities, which could include starting materials, by-products, or degradation products. mdpi.com A typical HPLC method would utilize a reverse-phase column (e.g., a C18 column) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. lcms.czmdpi.com The separation is achieved by a gradient elution program, where the proportion of the organic solvent is increased over time. lcms.cz
To ensure the method's specificity, forced degradation studies are often performed. mdpi.comresearchgate.net This involves subjecting a sample of this compound to harsh conditions such as acid, base, oxidation, heat, and light. mdpi.comresearchgate.net The resulting chromatograms should demonstrate that the degradation products are well-separated from the main peak of the parent compound, thus proving the method's ability to assess purity accurately.
Table 2: Example HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical HPLC method.
Gas chromatography is another valuable tool, especially for analyzing volatile impurities that may be present in a sample of this compound. researchgate.net A GC method would involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. researchgate.net The separation is based on the different boiling points and interactions of the compounds with the stationary phase of the column. researchgate.net FID is a common detector for this purpose, providing a response that is proportional to the mass of the carbon atoms in the analyte.
In the context of mixture analysis, these chromatographic techniques are essential for identifying and quantifying this compound in the presence of other substances. This is particularly relevant in forensic chemistry and toxicology, where the compound might be found in combination with other psychoactive substances. nih.gov The development of robust and validated chromatographic methods is, therefore, crucial for research and quality control purposes related to this compound.
Conclusion and Future Directions in Research
Synthesis and Derivatization Innovations for Enhanced Properties
Future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to 1,3-benzodioxole (B145889) derivatives. While classical methods have been established, innovation is required to access novel chemical space and optimize compound properties.
One area of innovation involves the use of new catalytic systems and reaction conditions. For instance, the synthesis of related N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives has been achieved through a multi-step process involving substitution reactions with thioglycolic acid, conversion to an acid chloride, and subsequent amidation. frontiersin.orgresearchgate.netnih.gov Future work could explore one-pot procedures or novel catalysts to streamline this process, reduce waste, and improve yields.
Asymmetric synthesis is another critical frontier, particularly for derivatives with chiral centers, such as 1-(1,3-benzodioxol-5-yl)-2-butanamine. nih.gov The development of enantiomerically pure compounds is often crucial for therapeutic efficacy and specificity. Research into more scalable and cost-effective asymmetric syntheses will be essential for the clinical and commercial development of these molecules. nih.gov
Further derivatization efforts will aim to fine-tune the physicochemical properties of these compounds. This includes modifications to improve solubility, metabolic stability, and oral bioavailability, which remain significant hurdles in drug development. nih.gov
Table 1: Synthetic Strategies for Benzodioxole Derivatives
| Derivative Class | Key Synthetic Steps | Reagents and Conditions | Reference |
|---|---|---|---|
| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | 1. Substitution with thioglycolic acid 2. Conversion to acid chloride 3. Amidation | (i) Thioglycolic acid, NaOH, EtOH/H₂O; (ii) Oxalyl chloride, CH₂Cl₂; (iii) Benzo[d] nih.govnih.govdioxol-5-amine, Et₃N | frontiersin.org, researchgate.net |
| 1-(1,3-benzodioxol-5-yl)-2-butanamine | Asymmetric synthesis to resolve enantiomers | Details not specified in abstract, but noted as an asymmetric route. | nih.gov |
| General 1,3-Benzodioxoles | Cyclization and functional group interconversion | Varied, includes reagents like PCC, NaBH₄, and multi-step sequences for building heterocyclic systems. | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
While initial research has identified several promising biological activities, the full potential of 1,3-benzodioxole derivatives is far from realized. Future studies are expected to branch into new therapeutic and agricultural areas.
A significant recent development is the identification of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives as potent agonists of the plant auxin receptor TIR1. frontiersin.orgresearchgate.netnih.gov One such compound, K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice), surpassing the activity of conventional growth promoters like 1-naphthylacetic acid (NAA). frontiersin.orgresearchgate.net This discovery opens a promising avenue for developing new agricultural products to enhance crop yield and resilience. frontiersin.org
In human therapeutics, derivatives have shown potential in diverse areas. One study identified 1-(1,3-benzodioxol-5-yl)-2-butanamine as a prototype for a new pharmacological class termed "entactogens," which may have applications in psychotherapy. nih.gov This suggests interactions with neuroreceptor systems that warrant deeper investigation. Furthermore, a different derivative, N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727), was discovered as a potent and orally bioavailable inverse agonist of the C5a receptor (C5aR). nih.gov This positions it as a promising candidate for treating inflammatory diseases, as the C5aR is a key component of the complement system's inflammatory pathway. nih.gov
Future research should aim to elucidate the mechanisms of action for these compounds and screen them against a broader array of biological targets, including enzymes, ion channels, and other G-protein coupled receptors.
Table 2: Investigated Biological Targets and Applications
| Derivative Class | Biological Target | Potential Application | Reference |
|---|---|---|---|
| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor TIR1 | Agricultural root growth promotion | frontiersin.org, researchgate.net, nih.gov |
| 1-(1,3-benzodioxol-5-yl)-2-butanamine | Implied neuroreceptors (serotonergic system) | Psychotherapeutic "entactogen" | nih.gov |
| N,N-bis(1,3-benzodioxol-5-ylmethyl)-...-imidazole-5-methanamine | Complement C5a Receptor (C5aR) | Anti-inflammatory agent | nih.gov |
| Various 1,3-Benzodioxoles | Cancer cell lines | Antitumor activity | researchgate.net |
Integration of Computational and Experimental Methodologies for Expedited Drug Discovery
The discovery of novel 1,3-benzodioxole derivatives is increasingly driven by a synergistic approach that combines computational modeling with traditional experimental chemistry and biology. This integrated workflow accelerates the identification and optimization of lead compounds.
A prime example is the discovery of the auxin agonist K-10. frontiersin.orgresearchgate.net The process began with computer-aided drug discovery approaches, using a pharmacophore model based on the auxin receptor TIR1 to screen a library of chemical structures. frontiersin.orgresearchgate.netnih.gov Molecular docking analyses were then used to predict the binding affinity and interaction modes of hit compounds, revealing that K-10 had a stronger predicted binding ability with TIR1 than the natural auxin. frontiersin.orgresearchgate.net These computational predictions were then validated through a three-step chemical synthesis of a focused series of 22 derivative compounds and subsequent biological assays that confirmed the root-promoting effects in plants. frontiersin.orgresearchgate.net Transcriptome analysis further supported the finding, showing that K-10 induced a transcriptional response similar to auxin. researchgate.net
Future research will benefit from even more sophisticated computational tools. The use of molecular dynamics simulations can provide deeper insights into the stability of ligand-receptor complexes over time. Quantitative Structure-Activity Relationship (QSAR) models will be crucial for systematically exploring how different chemical modifications affect biological activity, guiding the design of more potent and selective derivatives. Density Functional Theory (DFT) calculations can also be employed to understand the electronic properties of these molecules, which govern their reactivity and interactions. mdpi.com
Addressing Current Research Gaps and Challenges in the Field
Despite promising findings, several challenges and knowledge gaps remain in the study of 1-(1,3-benzodioxol-5-yl)butane-1,3-dione and its analogs.
Translational Gap: A significant gap exists between promising in vitro results and in vivo efficacy or clinical application. For instance, while NDT 9513727 showed effectiveness in animal models for C5a-induced neutropenia, the path to human clinical trials is long and requires extensive preclinical development. nih.gov Similarly, the potential of entactogen derivatives in psychotherapy is still at a prototypical stage and requires rigorous investigation. nih.gov
Structure-Activity Relationship (SAR) Elucidation: For many of the observed biological activities, a comprehensive SAR is still lacking. Systematic modification of the benzodioxole scaffold is needed to understand which structural features are essential for activity and selectivity at specific targets. This is critical for minimizing off-target effects.
Bioavailability and Pharmacokinetics: A major challenge in drug discovery is developing compounds with suitable ADME (absorption, distribution, metabolism, and excretion) properties. The lack of orally bioavailable small-molecule antagonists for targets like C5aR has historically limited their clinical investigation, highlighting the difficulty in optimizing these properties. nih.gov
Agricultural Application Hurdles: For agricultural applications, challenges include optimizing formulation for field stability, ensuring minimal environmental impact, and navigating the regulatory approval process. Translating the potent root-growth effects seen in lab conditions with Arabidopsis and rice to a wide range of commercial crops under variable field conditions remains a key hurdle. frontiersin.orgresearchgate.net
Addressing these gaps through focused, multidisciplinary research will be paramount to unlocking the full potential of this versatile chemical scaffold.
Q & A
Basic: What are the standard synthetic routes for 1-(1,3-Benzodioxol-5-yl)butane-1,3-dione?
The compound is typically synthesized via condensation reactions involving 1,3-benzodioxole derivatives. A common method involves dissolving the precursor in ethanol and allowing slow solvent evaporation at room temperature to yield crystals suitable for X-ray analysis . Alternative routes may employ palladium-catalyzed cross-coupling reactions, which offer selectivity for introducing substituents to the benzodioxole ring . Key steps include purification via recrystallization and validation by spectroscopic methods (e.g., NMR, IR) and single-crystal X-ray diffraction (SCXRD) to confirm structural integrity.
Basic: How is the crystal structure of this compound determined experimentally?
Crystal structures are resolved using SCXRD with diffractometers (e.g., Enraf-Nonius CAD-4). Hydrogen atoms are geometrically positioned, with constraints for aromatic (C–H = 0.93 Å) and methyl groups (C–H = 0.96 Å). Refinement employs SHELX software (e.g., SHELXL for small-molecule refinement), with R factors (<0.07) and wR factors (<0.17) indicating accuracy. Weak C–H⋯O hydrogen bonds are identified using distance-angle criteria (e.g., donor-acceptor distances <3.5 Å) .
Advanced: How do weak intermolecular interactions stabilize the crystal lattice?
The crystal packing is stabilized by weak C–H⋯O hydrogen bonds, forming chains or layers. Graph set analysis (e.g., Etter’s formalism) classifies these interactions into motifs like D (donor) and A (acceptor) patterns. For example, in related benzodioxolyl derivatives, C–H⋯O bonds create infinite chains (motif C(6) ), contributing to lattice energy and influencing melting points . Dispersion forces from aromatic π-systems and van der Waals interactions further enhance stability.
Advanced: What challenges arise in refining the crystal structure using SHELX software?
SHELX refinement requires careful handling of disordered atoms, especially in flexible substituents like the dioxole ring. For example, envelope conformations (e.g., C11 atom displacement by 0.147 Å in the dioxole ring) may lead to overlapping electron density peaks . Challenges include:
- Data-to-parameter ratio : Low ratios (<15:1) risk overfitting; solutions involve constraining isotropic displacement parameters (Uiso) for hydrogen atoms .
- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) are critical for high-resolution datasets .
Advanced: How does the compound’s conformation affect its reactivity as a pharmaceutical intermediate?
The compound’s planar benzodioxole ring and ketone groups enable nucleophilic attacks (e.g., enolate formation), crucial for synthesizing bioactive derivatives like 3,4-methylenedioxy phenethylamines . The envelope conformation of the dioxole ring (deviation: 0.147 Å) may sterically hinder reactions at specific positions, directing selectivity in substitution or reduction steps. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
Data Contradiction: How to resolve discrepancies in reported crystallographic parameters?
Discrepancies in bond lengths or R factors between studies may arise from:
- Temperature differences : Data collected at 298 K vs. 291 K can affect thermal displacement parameters .
- Refinement models : SHELXL vs. other software (e.g., OLEX2) may yield varying results for hydrogen bonding networks.
Resolution : Cross-validate using high-resolution SCXRD data, enforce similarity restraints for chemically equivalent bonds, and apply Hirshfeld surface analysis to compare intermolecular interactions across studies .
Basic: What spectroscopic methods confirm the compound’s purity and structure?
- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and ketone-related protons (δ 2.5–3.5 ppm).
- IR : Strong carbonyl stretches (~1700 cm<sup>-1</sup>) and C–O–C vibrations (~1250 cm<sup>-1</sup>) confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 206.24 for C11H10O4) validate molecular weight .
Advanced: What strategies optimize reaction yields in derivative synthesis?
- Catalyst selection : Palladium catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability during alkylation.
- Temperature control : Low temperatures (0–20°C) minimize side reactions in halogenation steps, achieving yields >85% .
Advanced: How do substituents on the benzodioxole ring influence biological activity?
Electron-withdrawing groups (e.g., trifluoromethyl in 4,4,4-trifluorobutane-1,3-dione derivatives) enhance electrophilicity, increasing interactions with biological targets like enzymes . Conversely, methylenedioxy groups in phenethylamine derivatives improve blood-brain barrier penetration, as seen in psychoactive analogs . Structure-activity relationship (SAR) studies using docking simulations (e.g., AutoDock) can prioritize substituents for antiviral or antitumor screening .
Data Contradiction: How to address conflicting reports on hydrogen bonding motifs?
Divergent hydrogen bonding patterns (e.g., chain vs. dimer motifs) may result from solvent polarity or crystallization kinetics. To resolve:
- Compare packing diagrams from multiple datasets.
- Use Mercury software to analyze symmetry operations and generate equivalent positions.
- Validate with temperature-dependent SCXRD to assess thermal effects on lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
